2-chloro-4-fluoro-N-prop-2-ynylbenzamide
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Overview
Description
2-chloro-4-fluoro-N-prop-2-ynylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
2-chloro-4-fluoro-N-prop-2-ynylbenzamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to decreased proliferation and survival of B cells, which are dependent on the BCR pathway for their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to decrease the proliferation and survival of B cells, leading to tumor growth inhibition and prolonged survival in mouse models of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-4-fluoro-N-prop-2-ynylbenzamide is its selective and potent inhibitory effect on BTK, with minimal off-target effects. This makes it a useful tool for studying the BCR pathway and its role in B-cell malignancies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 2-chloro-4-fluoro-N-prop-2-ynylbenzamide. One area of interest is the potential use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in human patients with B-cell malignancies.
Synthesis Methods
The synthesis of 2-chloro-4-fluoro-N-prop-2-ynylbenzamide involves several steps, including the condensation of 4-fluorobenzaldehyde with propargylamine, followed by the chlorination of the resulting product with thionyl chloride. The final step involves the amidation of the chlorinated product with 2-chlorobenzoyl chloride to yield this compound.
Scientific Research Applications
2-chloro-4-fluoro-N-prop-2-ynylbenzamide has been extensively studied in preclinical models, including cell lines and animal models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in mouse models of CLL and NHL.
properties
IUPAC Name |
2-chloro-4-fluoro-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h1,3-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAYPSJRYFXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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